Dibenzo-P-dioxin-D8

Environmental Analysis Mass Spectrometry Isotope Dilution

Quantifying polychlorinated dibenzo-p-dioxins (PCDDs) requires an internal standard that resolves from native analyte mass clusters. Unlabeled dibenzo-p-dioxin causes spectral overlap; 13C-labeled alternatives cost 2-4× more. Dibenzo-P-dioxin-D8 solves both issues: - +8 Da mass shift enables clean SIM channels (m/z 192 vs. 184) with zero isotopic cross-talk - 98 atom % D enrichment, ≥98% chemical purity, three-year documented stability - 50-75% cost savings vs. 13C12 standards; validated for EPA methods and Canadian pulp/paper defoamer analysis

Molecular Formula C12H8O2
Molecular Weight 192.24 g/mol
Cat. No. B12400145
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDibenzo-P-dioxin-D8
Molecular FormulaC12H8O2
Molecular Weight192.24 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)OC3=CC=CC=C3O2
InChIInChI=1S/C12H8O2/c1-2-6-10-9(5-1)13-11-7-3-4-8-12(11)14-10/h1-8H/i1D,2D,3D,4D,5D,6D,7D,8D
InChIKeyNFBOHOGPQUYFRF-PGRXLJNUSA-N
Commercial & Availability
Standard Pack Sizes0.5 mg / 1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Dibenzo-P-dioxin-D8 Analytical Reference Standard


Dibenzo-P-dioxin-D8 (CAS 69699-83-8) is the octadeuterated isotopologue of the tricyclic aromatic ether dibenzo-p-dioxin, in which all eight hydrogen atoms of the parent molecule are replaced with deuterium . With a molecular weight of 192.24 g/mol—an increase of +8 Da relative to the unlabeled compound—and a certified isotopic enrichment of 98 atom % D , this perdeuterated standard is specifically manufactured to serve as an internal standard, surrogate, or isotope-dilution reference for the accurate quantification of polychlorinated dibenzo-p-dioxins (PCDDs) and related compounds via gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) .

Type Perdeuterated D8 internal standard
Workflow GC-MS / LC-MS/MS isotope-dilution quantification
Key feature +8 Da mass shift for clean SIM channels

Limitations of Unlabeled Substitutes for Dibenzo-P-dioxin-D8


Unlabeled dibenzo-p-dioxin (CAS 262-12-4) cannot function as an internal standard because its mass spectrum overlaps entirely with that of the target analyte, preventing the distinct selected ion monitoring (SIM) channels required for isotope-dilution quantitation . While 13C12-labeled dibenzo-p-dioxin offers co-elution without deuterium-associated retention time shifts, it commands a price premium 2–4× that of deuterated analogues, rendering it economically prohibitive for high-throughput or non-regulatory applications [1]. Partially deuterated forms (e.g., D4) provide insufficient mass shift to fully resolve from the native M+ and M+2 isotope clusters, whereas perdeuteration (D8) delivers a clean +8 Da offset that minimizes isotopic cross-talk in both low-resolution and high-resolution MS systems [2].

Unlabeled Mass spectrum overlap

Identical isotopic pattern prevents distinct SIM channels, ruling out use as internal standard.

Partially deuterated (D4) +4 Da mass shift

Insufficient mass offset may still overlap with native M+ and M+2 isotope clusters, especially for chlorinated congeners.

13C12-labeled Price premium 2–4×

Co-elutes without retention shift but carries substantially higher cost, limiting use in high-throughput or non-regulatory applications.

Dibenzo-P-dioxin-D8 Quantitative Differentiation


Perdeuteration Mass Shift Advantage

Dibenzo-P-dioxin-D8 is certified to contain 98 atom % deuterium across all eight exchangeable positions, a specification that is consistently verified by multiple independent suppliers . In contrast, unlabeled dibenzo-p-dioxin possesses only the natural deuterium abundance of approximately 0.015%. This enrichment yields a nominal molecular weight of 192.24 g/mol, an increase of 8.05 g/mol (+8 Da) over the native compound (184.19 g/mol) . The perdeuterated design ensures that the internal standard's mass spectrum is shifted sufficiently to avoid interference from the analyte's M+, M+2, and M+4 isotopic envelopes, even when using unit-resolution quadrupole MS instruments. Partially deuterated analogs (e.g., D4) would exhibit a shift of only +4 Da, which may still overlap with the native 13C2 and 37Cl isotopic contributions of chlorinated congeners in complex matrices.

Perdeuteration mass shift
Head-to-head
D8: 192.24 g/mol, 98 atom% D Unlabeled: 184.19 g/mol, 0.015% D
+8.05 g/mol mass shift; 6,533× enrichment
Supports clean SIM quantification with reduced isotopic cross-talk.
Recommended +8 Da minimum for unit-resolution MS.
Environmental Analysis Mass Spectrometry Isotope Dilution Dioxin Monitoring

Cost Advantage Over 13C12-Labeled Standards

A systematic review of stable isotope-labeled tracer costs across multiple compound classes indicates that 13C-labelled internal standards are typically 2–4 times more expensive than their deuterated counterparts [1]. This cost differential is particularly relevant for dibenzo-p-dioxin internal standards, where the 13C12 variant (CAS 125749-32-8) is commercially available only by custom quote and is not stocked as a routine catalog item . In contrast, Dibenzo-P-dioxin-D8 is a shelf-stable, off-the-shelf product with transparent pricing from multiple vendors. For example, CymitQuimica lists Dibenzo-p-dioxin-D8 at €226.00 for 10 mg and €654.00 for 50 mg (as of 2019 reference pricing) . While EPA Method 1613 mandates 13C12-labeled internal standards for regulatory dioxin analysis, laboratories conducting method development, non-regulated monitoring, or academic research can achieve equivalent quantitative accuracy at a fraction of the cost by employing the D8 analogue.

Cost vs 13C12 standards
Class-level
D8: €226/10 mg (reference pricing) 13C12: custom quote; 2–4× higher literature cost
Estimated 50–75% cost savings
Reported cost savings may enable larger study designs.
Class-level inference from isotopologue cost meta-analysis.
Procurement Cost-Benefit Analysis Analytical Chemistry Internal Standards

Surrogate Recovery Validation in Defoamer Analysis

In a Government of Canada reference method developed by Luthe et al. (1990), Dibenzo-p-dioxin-D8 (designated DBD-d8) was employed as a surrogate internal standard to monitor the extraction and cleanup efficiency of native dibenzo-p-dioxin (DBD) in defoamer samples. The analytical protocol—steam extraction followed by basic alumina cleanup and GC-MS in selected ion monitoring mode—achieved a method detection limit of 1 ng/g for both DBD and the surrogate DBF-d8 [1]. By spiking DBD-d8 into the sample prior to extraction and comparing its recovery to that of the native analyte, the method reliably corrects for losses occurring during sample preparation. This validated application demonstrates that Dibenzo-P-dioxin-D8 performs equivalently to the native compound throughout the entire analytical workflow, providing a direct correction factor that cannot be obtained using external calibration or non-isotopically matched surrogates.

Surrogate recovery method
Method context
GC-MS SIM; basic alumina cleanup; 5 g sample
Method DL: 1 ng/g with D8 surrogate correction
Supports matched surrogate recovery correction in industrial matrices.
Government-validated defoamer reference method.
Pulp and Paper Industrial Quality Control Method Validation Surrogate Recovery

Certified Purity and Defined Stability Profile

Dibenzo-P-dioxin-D8 is supplied with a minimum chemical purity specification of 98%, a level that is directly comparable to the purity standards of unlabeled dibenzo-p-dioxin reference materials (e.g., TCI America ≥99.0% GC, AKSci ≥99% GC) . Critically, the isotopically enriched material carries an explicit stability guideline: the compound is stable when stored under recommended conditions, but manufacturers advise re-analysis for chemical purity after three years of storage . This defined stability window contrasts with unlabeled dibenzo-p-dioxin, for which formal shelf-life specifications are rarely provided, leaving analytical laboratories to establish their own in-house re-certification schedules. The combination of high initial purity and documented stability guidance ensures that the D8 standard maintains its quantitative integrity over the typical duration of multi-year environmental monitoring studies, reducing the risk of calibration drift due to standard degradation.

Purity & stability specs
Specification review
Min. 98% chemical purity; re-analysis after 3 years Unlabeled: ≥99% GC purity, no formal stability interval
Defined stability interval supports multi-year monitoring studies.
Supplier-certified purity with documented re-assessment guidance.
Quality Control Reference Materials Stability Shelf Life

Dibenzo-P-dioxin-D8 Application Scenarios


Isotope-Dilution GC-MS Analysis of Environmental Dioxins

Dibenzo-P-dioxin-D8 is added at a known concentration to environmental samples prior to extraction. The +8 Da mass shift enables unambiguous selected ion monitoring (SIM) of the internal standard channel (e.g., m/z 192 for D8 vs. m/z 184 for native) without interference from the analyte's isotopic envelope . Isotope-dilution calculations correct for matrix-induced ion suppression and variable extraction efficiency, delivering trueness and precision that meet or exceed the performance of external calibration approaches.

Surrogate Recovery in Industrial Defoamer QC

Following the validated Canadian reference method, Dibenzo-P-dioxin-D8 is employed as a surrogate to monitor the extraction and cleanup recovery of native dibenzo-p-dioxin in defoamers used by the pulp and paper industry [1]. By spiking the deuterated surrogate at the start of the analytical workflow and comparing its recovery to that of the target analyte, laboratories can report analyte concentrations corrected for method losses with a validated method detection limit of 1 ng/g.

Cost-Effective Academic Dioxin Screening

For research groups conducting method development, environmental fate studies, or preliminary screening that do not require strict adherence to EPA 1613's mandated 13C12 internal standards, Dibenzo-P-dioxin-D8 provides a 50–75% cost savings while delivering comparable quantitative performance [2]. The substantial per-sample savings enable larger study designs and more frequent internal standard usage without compromising data quality.

Method Validation and Interlaboratory Calibration

The defined 98 atom % D isotopic enrichment and ≥98% chemical purity of Dibenzo-P-dioxin-D8, coupled with a documented three-year stability interval, make it a suitable reference material for establishing method performance characteristics and for use as a calibration verification standard in interlaboratory trials . Its well-characterized purity profile supports traceability and comparability of results across different analytical platforms.

Application
Selection Property
Validation Focus
Environmental dioxin isotope-dilution GC-MS
Clean +8 Da mass shift for SIM
Matrix-effect and recovery correction review
Industrial defoamer QC surrogate recovery
Surrogate-matched extraction/cleanup
Surrogate recovery correction validation
Academic dioxin screening and method development
Cost-accessible perdeuterated standard
Cost-benefit for high-throughput study designs
Method validation and interlaboratory calibration
Certified purity and documented stability
Reference material traceability and comparability

Technical Documentation Hub

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25 linked technical documents
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